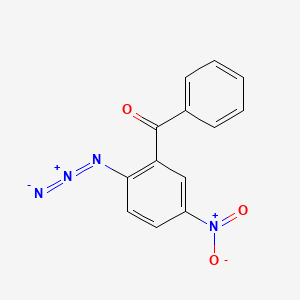
Methanone, (2-azido-5-nitrophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-azido-5-nitrophenyl)phenyl- is an organic compound with the molecular formula C₁₃H₈N₄O₃ It is characterized by the presence of both azido and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-azido-5-nitrophenyl)phenyl- typically involves the introduction of azido and nitro groups onto a phenylmethanone backbone. One common method involves the nitration of phenylmethanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of these functional groups.
Industrial Production Methods
Industrial production of Methanone, (2-azido-5-nitrophenyl)phenyl- may involve large-scale nitration and azidation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-azido-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium azide and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted phenylmethanone derivatives can be synthesized.
Scientific Research Applications
Methanone, (2-azido-5-nitrophenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique functional groups.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methanone, (2-azido-5-nitrophenyl)phenyl- involves its ability to undergo various chemical transformations. The azido group can form reactive intermediates, such as nitrenes, upon exposure to UV light, which can then react with other molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-amino-5-nitrophenyl)phenyl-: Similar structure but with an amino group instead of an azido group.
Methanone, (2-nitrophenyl)phenyl-: Lacks the azido group, only has the nitro group.
Uniqueness
Methanone, (2-azido-5-nitrophenyl)phenyl- is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
53879-06-4 |
|---|---|
Molecular Formula |
C13H8N4O3 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2-azido-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N4O3/c14-16-15-12-7-6-10(17(19)20)8-11(12)13(18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
XOPKPTUJXKKVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















